5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
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Overview
Description
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde: is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde typically involves the bromination of pyrrolo[2,3-c]pyridine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The aldehyde group in 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions. This reaction is typically facilitated by a palladium catalyst in a Suzuki or Heck coupling reaction .
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃ in acidic or basic medium.
Reduction: NaBH₄, LiAlH₄ in anhydrous solvents.
Substitution: Palladium catalysts, bases like K₂CO₃ or NaOH, and solvents like DMF or toluene.
Major Products Formed
Oxidation: 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
Reduction: 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals .
Biology: : This compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. It is used in the design of inhibitors targeting specific enzymes and receptors .
Medicine: : In medicinal chemistry, it is explored for its role in drug discovery and development. Its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: : The compound is used in the synthesis of advanced materials and fine chemicals. It is also employed in the development of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde largely depends on its specific application. In the context of its biological activity, the compound may interact with molecular targets such as enzymes, receptors, and DNA. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but different positioning of the nitrogen atom in the pyridine ring.
5-Bromo-2-pyridinecarboxaldehyde: Similar functional groups but lacks the fused pyrrole ring.
1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde: Lacks the bromine atom.
Uniqueness
- The presence of both bromine and aldehyde functional groups in 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde makes it a versatile intermediate for further chemical modifications.
- Its unique structure allows for selective interactions with biological targets, making it valuable in drug discovery and development .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-8-2-5-1-6(4-12)11-7(5)3-10-8/h1-4,11H |
InChI Key |
UFAPPDGHKNBDID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1Br)C=O |
Origin of Product |
United States |
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